

1-Allyl-4-(trifluoromethyl)benzene CAS number and spectral data

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Compound of Interest

Compound Name: 1-Allyl-4-(trifluoromethyl)benzene

Cat. No.: B156884

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Technical Guide: 1-Allyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-AllyI-4- (trifluoromethyI)benzene**, a key intermediate in organic synthesis. The document details its chemical identity, spectral properties, and a proposed synthetic pathway.

Chemical Identity and Properties

1-Allyl-4-(trifluoromethyl)benzene is a substituted aromatic compound with an allyl group and a trifluoromethyl group attached to a benzene ring.



Property	Value	Citations
CAS Number	1813-97-4	[1][2][3]
Molecular Formula	C10H9F3	[1][3][4]
Molecular Weight	186.17 g/mol	[1][2][4]
IUPAC Name	1-(prop-2-en-1-yl)-4- (trifluoromethyl)benzene	[1][4]
Synonyms	4-Allylbenzotrifluoride, 4- (Trifluoromethyl)allylbenzene	[1][2]
Appearance	Liquid	[2]
Density	1.112 g/mL at 25 °C	[2]
Refractive Index	n20/D 1.449	[2]
Boiling Point	176.3 °C at 760 mmHg	[1]
Flash Point	54.4 °C (129.9 °F)	[2]

Spectral Data Analysis

While a complete set of experimentally verified spectra for **1-Allyl-4-(trifluoromethyl)benzene** is not readily available in the public domain, the following tables outline the expected spectral characteristics based on data from analogous compounds.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)	Multiplicity	Protons Assigned	Predicted Coupling Constants (J) in Hz
~ 7.5	d	2H	~ 8.0
~ 7.3	d	2H	~ 8.0
~ 5.9-6.1	m	1H	
~ 5.1-5.2	m	2H	_
~ 3.4	d	2H	~ 6.5



Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)	Carbon Assignment
~ 143	C-ipso
~ 137	C-ene
~ 129	C-aro
~ 128 (q)	C-aro
~ 125 (q)	CF₃
~ 116	C-eneH₂
~ 39	CH ₂

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Bond Vibration
~ 3080-3010	C-H stretch (aromatic and vinyl)
~ 2980-2900	C-H stretch (allylic)
~ 1640	C=C stretch (alkene)
~ 1615, 1500	C=C stretch (aromatic)
~ 1325	C-F stretch (strong)
~ 990, 910	=C-H bend (alkene out-of-plane)
~ 840	C-H bend (aromatic p-disubstituted)

Predicted Mass Spectrometry Data



m/z	Interpretation
186	[M] ⁺ (Molecular ion)
167	[M - F]+
145	[M - CH ₂ CH=CH ₂]+
117	[M - CF ₃] ⁺

Proposed Synthesis Protocol

A plausible method for the synthesis of **1-Allyl-4-(trifluoromethyl)benzene** is via the allylation of a suitable 4-(trifluoromethyl)phenyl precursor. A general method for the synthesis of allylbenzene derivatives from toluene derivatives has been described, which can be adapted for this specific synthesis[5].

Reaction: Allylation of 4-(Trifluoromethyl)bromobenzene with allylboronic acid pinacol ester via Suzuki coupling.

Reagents and Materials:

- 4-(Trifluoromethyl)bromobenzene
- · Allylboronic acid pinacol ester
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- Toluene
- Water
- Standard laboratory glassware and purification equipment

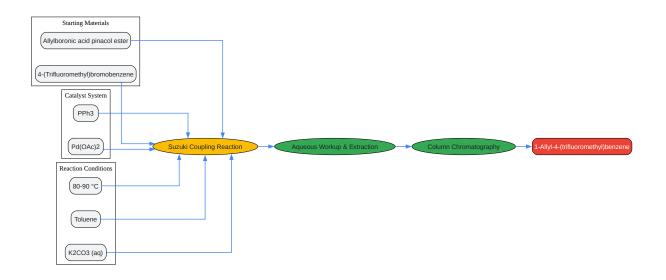
Experimental Procedure:



- To a round-bottom flask, add 4-(trifluoromethyl)bromobenzene (1.0 eq.), allylboronic acid pinacol ester (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
- Add a 2M aqueous solution of potassium carbonate (2.0 eq.) and toluene to the flask.
- The reaction mixture is heated to 80-90 °C and stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1-allyl-4-(trifluoromethyl)benzene**.

Visualizations





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Caption: Proposed Suzuki coupling workflow for the synthesis of **1-Allyl-4- (trifluoromethyl)benzene**.



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